molecular formula C8H19N B1584993 Di-tert-butylamine CAS No. 21981-37-3

Di-tert-butylamine

Cat. No. B1584993
CAS RN: 21981-37-3
M. Wt: 129.24 g/mol
InChI Key: CATWEXRJGNBIJD-UHFFFAOYSA-N
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Description

Di-tert-butylamine is a chemical compound that is widely used in the field of organic synthesis. It is a tertiary amine that is characterized by its bulky tert-butyl groups, which make it a useful reagent in a variety of chemical reactions. In

Scientific Research Applications

Synthesis and Reactivity

  • Di-tert-butylhydroxylamine, a derivative of Di-tert-butylamine, can be synthesized through the reduction of di-tert-butyliminoxyl, showing stability in the absence of oxygen and easy oxidation in air (Rozantsev & Burmistrova, 1968).
  • Di-tert-butylamine is used in the preparation of tert-butylamine, with applications in the fine chemical industry, including medicine, pesticides, and rubber accelerators (Li Chengxia, 2000).

Chemical Analysis and Quality Control

  • Di-tert-butylamine is analyzed for impurity levels in pharmaceutical tablets using reversed-phase high-performance liquid chromatography, indicating its significance in pharmaceutical quality control (Medenica et al., 2007).

Material Science and Crystallography

  • In material science, Di-tert-butylamine is used in the synthesis of organic complexes like tert-butylammonium N-acetylglycinate monohydrate, which are analyzed for their molecular and electronic properties (Senthilkumar et al., 2020).

Atmospheric Chemistry

  • The atmospheric degradation of Di-tert-butylamine, particularly its reaction with OH radicals, has been studied in detail, highlighting its environmental impact and reaction pathways in the atmosphere (Tan et al., 2018).

Peptide Synthesis

  • Di-tert-butylamine is utilized as an alternative to piperidine for Fmoc deprotection in both liquid and solid phase peptide synthesis, demonstrating its role in biochemical research and drug development (Flegel et al., 2011).

properties

IUPAC Name

N-tert-butyl-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-7(2,3)9-8(4,5)6/h9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATWEXRJGNBIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176398
Record name t-Butane, iminodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butylamine

CAS RN

21981-37-3
Record name N-(1,1-Dimethylethyl)-2-methyl-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21981-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name t-Butane, iminodi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021981373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butane, iminodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
PS Bailey, JE Keller, TP Carter Jr - The Journal of Organic …, 1970 - ACS Publications
Results of a thorough study of the ozonation of a secondary amine, di-i-butylamine, are reported for the first time. The major final products from ozonation in chloroform are 2-methyl-2-…
Number of citations: 41 pubs.acs.org
AB Burdukov, NV Pervukhina, MA Vershinin… - Journal of Structural …, 2007 - Springer
The structure of 1,8-bis(fluoroboro)-2,7,9,14,15,20-hexaoxa-3,6,10,13,16,19-hexaaza-4,5,11,12-tetraphenyl-17,18-bisc(tert-butylamino)-bicyclo[6.6.6]eicosa-3,5,10,12,16,18-hexaene(2…
Number of citations: 4 link.springer.com
M Dvolaitzky, R Chiarelli… - … International Edition in …, 1992 - Wiley Online Library
… Under various experimental conditions, tert-butylation of 3 gave a mixture of unreacted diamine 3, mono-tert-butylamine 5, and the di-tert-butylamine 4 in roughly a 2:7:1 ratio. Although …
Number of citations: 128 onlinelibrary.wiley.com
EV Kolyakina, DF Grishin - POLYMER SCIENCE SERIES BC/C OF …, 2005 - hero.epa.gov
The salient features of the synthesis of poly (methyl methacrylate) in the presence of di-tert-butylamine and dicetylperoxy dicarbonate, which initiates free-radical polymerization and …
Number of citations: 1 hero.epa.gov
I Gallardo, N Vilà - The Journal of Organic Chemistry, 2008 - ACS Publications
… The electrochemical behavior of four hindered secondary alkyl amines (di-tert-butylamine (1), tert-amyl-tert-butylamine (2), di-tert-amylamine (3) and tert-amyl-tert-octylamine (4)) is …
Number of citations: 15 pubs.acs.org
EG Rozantsev, RS Burmistrova - Bulletin of the Academy of Sciences of …, 1968 - Springer
… Di-tert-butylamine has more stability; it is obtained in high yield on hydrogenating either the … The yield of di-tert-butylamine base was 8.5 g (80%); bp 116-118 (735 mm); nD 20 1.4125; …
Number of citations: 3 link.springer.com
PS Bailey, LM Southwick… - The Journal of Organic …, 1978 - ACS Publications
… di-tert-butylamine inthe same solvent,5 with the exception that the nitroalkane yield was only about half as high as with di-tert-butylamine … less than 1 with ditert-butylamine.5 The origin …
Number of citations: 24 pubs.acs.org
JT Lai - Tetrahedron Letters, 1982 - Elsevier
… di-tert-butylamine … or di-tert-butylamine.ll …
Number of citations: 20 www.sciencedirect.com
K Banert, J Seifert - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
… But it turned out that di-tert-butylamine (2f) cannot be treated with methyl iodide to form the … When di-tert-butylamine (2f) was compared with 2h, which bears a smaller isopropyl and a …
Number of citations: 11 pubs.rsc.org
MSA Abdelaty - Journal of Polymers and the Environment, 2022 - Springer
… The cationic monomer from vanillin was first prepared via the reaction of vanillin, formaldehyde, and di-tert-butylamine producing compound II [3-((di-tert-butylamino)methyl)-4-hydroxy-5…
Number of citations: 4 link.springer.com

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